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Compound of Interest

Compound Name:
Ethyl 2-aminopyrazolo[1,5-

a]pyrimidine-3-carboxylate

Cat. No.: B582353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-aminopyrazolo[1,5-
a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal

chemistry. This document details its chemical identifiers, physicochemical properties, a

representative synthetic protocol, and its potential biological activities, with a focus on its role

as a kinase inhibitor.

Chemical Identity and Properties
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-

a]pyrimidine class of compounds, which are recognized as a "privileged scaffold" in drug

discovery due to their diverse biological activities.

Table 1: Chemical Identifiers for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate[1]
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Identifier Value

SMILES CCOC(=O)C1=C(N)N=C2N1C=CC=N2

InChIKey FKBUOZSNISVNHI-UHFFFAOYSA-N

CAS Number 1260169-02-5

Molecular Formula C₉H₁₀N₄O₂

Molecular Weight 206.20 g/mol

Table 2: Physicochemical Properties of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-
carboxylate (Computed)[1]

Property Value

XLogP3 0.7

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 2

Exact Mass 206.08037557 g/mol

Topological Polar Surface Area 82.5 Å²

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 2-
aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is not readily available in the cited literature,

a general and representative synthetic methodology for closely related pyrazolo[1,5-

a]pyrimidine derivatives can be adapted. The synthesis of the pyrazolo[1,5-a]pyrimidine core

generally involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl

compound or its equivalent.

Representative Experimental Protocol for the Synthesis of a Substituted Ethyl Pyrazolo[1,5-

a]pyrimidine-3-carboxylate Derivative:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b582353?utm_src=pdf-body
https://www.benchchem.com/product/b582353?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/66850701
https://www.benchchem.com/product/b582353?utm_src=pdf-body
https://www.benchchem.com/product/b582353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from the synthesis of ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-

a]pyrimidine-3-carboxylates and serves as a model for the synthesis of the title compound.[2]

Materials:

Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate

Appropriate enaminone derivative (e.g., from condensation of a methyl aryl ketone with

DMF-DMA)

Glacial acetic acid

Procedure:

A mixture of ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (1 equivalent) and the

selected enaminone (1 equivalent) is prepared in glacial acetic acid.

The reaction mixture is heated to reflux for a period of 3-4 hours.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is allowed to cool to room temperature.

The precipitated product is collected by filtration.

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol)

to yield the desired ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.

To synthesize the title compound, Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a

similar strategy would be employed, starting with an appropriate 3-aminopyrazole precursor.

Biological Activity and Mechanism of Action
The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous biologically active

molecules, including several approved drugs. Derivatives of this scaffold have been extensively

investigated as inhibitors of various protein kinases, which are key regulators of cellular

signaling pathways often dysregulated in diseases such as cancer.[3]
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Kinase Inhibition and the Raf-MEK-ERK Signaling
Pathway
Several studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of

kinases within the Raf-MEK-ERK signaling pathway.[4] This pathway is a critical regulator of

cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many

human cancers.[5][6]

B-Raf, a serine/threonine kinase in this cascade, is a particularly important therapeutic target,

as activating mutations in the B-Raf gene are found in a high percentage of melanomas and

other cancers.[4][7]

The general mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors involves

competitive binding to the ATP-binding site of the target kinase, thereby preventing the

phosphorylation of downstream substrates and inhibiting the signaling cascade.

While specific quantitative bioactivity data for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-
carboxylate is not available in the public domain, the inhibitory activity of closely related

compounds against key kinases has been reported.

Table 3: In Vitro Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

against CDK2 and TRKA Kinases[2]
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Compound CDK2 IC₅₀ (µM) TRKA IC₅₀ (µM)

6d 0.12 0.28

6k 0.09 0.25

6m 0.15 0.31

6n 0.11 0.23

6o 0.18 0.35

6p 1.58 1.59

6r 0.14 0.29

6s 0.16 0.32

6t 0.13 0.27

11g 0.10 0.26

Ribociclib (Ref.) 0.01 -

Larotrectinib (Ref.) - 0.01

Note: The compounds listed are substituted pyrazolo[1,5-a]pyrimidine derivatives from the cited

study and are presented here to illustrate the potential potency of this chemical class.

Signaling Pathway and Experimental Workflow
Diagrams
To visualize the role of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, the following

diagrams illustrate the targeted signaling pathway and a general experimental workflow for

their evaluation.
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Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a pyrazolo[1,5-a]pyrimidine

derivative.
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Caption: General experimental workflow for the development of pyrazolo[1,5-a]pyrimidine-

based kinase inhibitors.

Conclusion
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to a class of compounds

with significant therapeutic potential, particularly in the field of oncology. The pyrazolo[1,5-

a]pyrimidine scaffold serves as an excellent starting point for the design of potent and selective

kinase inhibitors. Further research into the specific biological activities of the title compound

and optimization of its structure could lead to the development of novel drug candidates

targeting key signaling pathways in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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